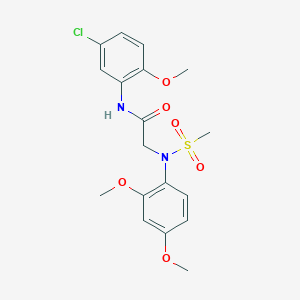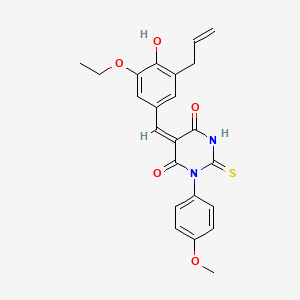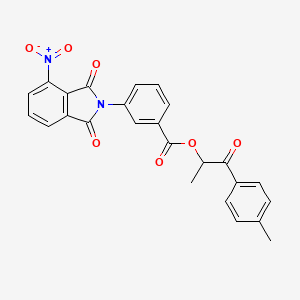![molecular formula C17H14Cl2N2O4 B3933125 (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
Übersicht
Beschreibung
(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCM is a yellow crystalline solid that is used in the synthesis of several important organic molecules.
Wirkmechanismus
The exact mechanism of action of (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and pain, making it an effective treatment for a variety of conditions.
Biochemical and Physiological Effects:
(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its high degree of purity, which makes it a reliable and consistent reagent. However, (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone can be difficult to synthesize, and it is relatively expensive compared to other reagents. Additionally, (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not suitable for use in all types of experiments, and its potential toxicity must be taken into account when working with it.
Zukünftige Richtungen
There are several potential future directions for research involving (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Another area of focus is the identification of new targets for (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, which could lead to the development of new treatments for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and its potential side effects.
Wissenschaftliche Forschungsanwendungen
(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. (3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c18-14-3-1-11(9-15(14)19)17(22)13-10-12(21(23)24)2-4-16(13)20-5-7-25-8-6-20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIXLWKOPGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B3933045.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3933056.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933069.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3933070.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3933073.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chlorobenzamide](/img/structure/B3933078.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B3933085.png)
![N-{2-[5-(1-methyl-1H-benzimidazol-2-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B3933098.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)
![4-ethoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933132.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3933150.png)